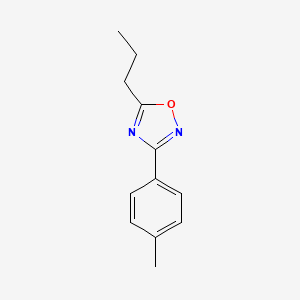

5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality 5-Propyl-3-p-tolyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propyl-3-p-tolyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOYSDZOWQHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397241 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182295-26-7 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and metabolic stability make it an excellent bioisostere for amide and ester functionalities, which are often susceptible to enzymatic degradation. This property allows for the enhancement of pharmacokinetic profiles of drug candidates. Compounds incorporating the 1,2,4-oxadiazole motif have demonstrated a wide array of biological activities, acting as muscarinic agonists, receptor antagonists, and anti-inflammatory agents.

This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for a specific derivative, 5-propyl-3-p-tolyl-1,2,4-oxadiazole (CAS 182295-26-7, Molecular Formula: C₁₂H₁₄N₂O). We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss critical process optimization and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.

Retrosynthetic Analysis and Strategy

The most logical and field-proven approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and cyclization of an amidoxime with an acylating agent.[1][2] This strategy, often referred to as the "amidoxime route," offers high convergence and reliability.

Our retrosynthetic analysis of the target molecule, 5-propyl-3-p-tolyl-1,2,4-oxadiazole, deconstructs the target into two key building blocks:

-

p-tolylamidoxime (N'-hydroxy-4-methylbenzenecarboximidamide) : This intermediate provides the C3-p-tolyl fragment and the N-N-O portion of the heterocyclic ring.

-

Butyryl Chloride : This acylating agent provides the C5 and the attached propyl group.

The forward synthesis, therefore, is a two-stage process:

-

Stage 1 : Synthesis of the key p-tolylamidoxime intermediate from commercially available p-tolunitrile.

-

Stage 2 : Acylation of the p-tolylamidoxime with butyryl chloride, followed by a cyclodehydration reaction to form the final 1,2,4-oxadiazole ring.

Stage 1: Synthesis of the Key Intermediate: p-Tolylamidoxime

The synthesis of amidoximes from their corresponding nitriles is a fundamental and well-established transformation.[3] The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Mechanism and Rationale

The reaction is typically performed using hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine nucleophile. A mild base like triethylamine (TEA) or sodium carbonate is sufficient to drive the reaction forward without promoting significant side reactions. The choice of an alcohol, such as ethanol, as the solvent is advantageous due to its ability to dissolve both the nitrile and the hydroxylamine salt, facilitating a homogeneous reaction mixture.

// Nodes RCN [label="p-Tolunitrile"]; NH2OH [label="Hydroxylamine\n(from NH₂OH·HCl + Base)"]; Intermediate [label="Addition Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Amidoxime [label="p-Tolylamidoxime", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RCN -> Intermediate [label=" Nucleophilic Attack"]; NH2OH -> Intermediate [style=invis]; // for alignment Intermediate -> Amidoxime [label=" Proton Transfer"];

// Invisible edges for layout {rank=same; RCN; NH2OH;} } केंदMechanism for p-tolylamidoxime formation.

Experimental Protocol: Synthesis of p-Tolylamidoxime

-

Materials:

-

p-Tolunitrile (1.0 eq)

-

Hydroxylamine Hydrochloride (1.5 eq)

-

Triethylamine (TEA) (1.5 eq) or Sodium Carbonate (1.5 eq)

-

Ethanol (approx. 5-10 mL per gram of nitrile)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolunitrile, hydroxylamine hydrochloride, and ethanol.

-

Begin stirring to form a suspension.

-

Slowly add the triethylamine (or sodium carbonate) to the mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the resulting solid residue in water and stir for 30 minutes to dissolve the triethylamine hydrochloride salt.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

Dry the white solid product (p-tolylamidoxime) under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

-

-

Expected Characterization (p-Tolylamidoxime, CAS 19227-13-5): [4]

-

Appearance: White crystalline solid.

-

¹H NMR: Expect signals for the aromatic protons (two doublets), the methyl group singlet, and broad singlets for the -NH₂ and -OH protons.

-

¹³C NMR: Expect signals for the imidamide carbon (C=N), the four distinct aromatic carbons, and the methyl carbon.

-

Stage 2: Acylation and Cyclodehydration to 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

This is the final, crucial stage where the heterocyclic ring is constructed. The process involves two key transformations that can often be performed sequentially in one pot: O-acylation of the amidoxime followed by cyclodehydration.[2][5]

Mechanism and Rationale

-

O-Acylation: The p-tolylamidoxime, in the presence of a base, is acylated by butyryl chloride. The more nucleophilic nitrogen of the amino group initially attacks the acyl chloride, but a rapid acyl transfer to the more thermodynamically stable O-acylated intermediate occurs. The base (e.g., pyridine or TEA) is critical to neutralize the HCl generated during the reaction.

-

Cyclodehydration: The O-acyl amidoxime intermediate is then induced to cyclize. This intramolecular reaction involves the attack of the amidine nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is often the most challenging and can require forcing conditions.[6]

-

Thermal Cyclization: Heating the isolated O-acyl intermediate in a high-boiling solvent like toluene or xylene can provide the energy needed to overcome the activation barrier for cyclization.

-

Base-Mediated Cyclization: Strong, non-nucleophilic bases are highly effective. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a common and efficient choice.[7] Superbase systems, such as NaOH or KOH in DMSO, have also been shown to promote cyclization at room temperature.[7]

-

Experimental Protocol: Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

-

Materials:

-

p-Tolylamidoxime (1.0 eq)

-

Butyryl Chloride (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq) (for base-mediated method)

-

-

Procedure (Two-Step, Base-Mediated Cyclization):

-

Dissolve p-tolylamidoxime in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (or TEA) to the solution, followed by the dropwise addition of butyryl chloride.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the formation of the O-acyl intermediate by TLC.

-

Once acylation is complete, add the TBAF solution (1.0 M in THF) dropwise to the reaction mixture.

-

Stir the mixture at room temperature overnight (12-16 hours). The cyclization can be gently heated (e.g., to 50°C) to expedite the process if room temperature conversion is slow.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-propyl-3-p-tolyl-1,2,4-oxadiazole.

-

-

Expected Characterization (5-Propyl-3-p-tolyl-1,2,4-oxadiazole, CAS 182295-26-7): [8]

-

Appearance: Likely a white solid or a colorless oil.

-

¹H NMR (predicted): Based on the analogue 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, the following signals are expected:[3]

-

Aromatic protons of the tolyl group: Two doublets, integrating to 2H each, around δ 7.3-8.1 ppm.

-

Tolyl methyl group: A singlet at ~δ 2.4-2.5 ppm, integrating to 3H.

-

Propyl group: A triplet for the α-CH₂ (~δ 2.9-3.1 ppm, 2H), a sextet for the β-CH₂ (~δ 1.8-2.0 ppm, 2H), and a triplet for the terminal CH₃ (~δ 1.0-1.1 ppm, 3H).

-

-

¹³C NMR (predicted): Key signals expected:[3][9]

-

Oxadiazole C5: ~δ 176-178 ppm.

-

Oxadiazole C3: ~δ 168-170 ppm.

-

Aromatic and propyl carbons in their respective expected regions.

-

-

Mass Spectrometry (EI or ESI): m/z = 203 [M+H]⁺ for C₁₂H₁₄N₂O.

-

Process Optimization and Troubleshooting

A robust protocol is a self-validating one. Understanding potential pitfalls is key to ensuring reproducibility and high yields.

| Issue / Symptom | Probable Cause | Recommended Solution & Rationale | Reference |

| Low Yield in Stage 2 | Incomplete cyclization of the O-acyl amidoxime intermediate. | This is the most common bottleneck. If using thermal cyclization, increase the temperature or reflux time. For base-mediated methods, ensure anhydrous conditions as water can hydrolyze the intermediate. Consider switching to a stronger base system like NaOH/DMSO. | [6][10] |

| Side product observed with mass of hydrolyzed O-acyl intermediate | Presence of water during the cyclization step or workup. | Ensure all solvents and reagents for the cyclization step are rigorously dried. Minimize exposure to atmospheric moisture. Use anhydrous workup conditions if possible before purification. | [6] |

| Formation of an isomeric product | Boulton-Katritzky Rearrangement (BKR), a thermal rearrangement of the 1,2,4-oxadiazole ring. | This is more common with certain substitution patterns and can be triggered by heat or acid. If BKR is suspected, attempt the cyclization at a lower temperature using a more potent base. Use neutral, anhydrous conditions for purification and avoid acidic workups. | [6][10] |

| Low Yield in Stage 1 | Incomplete reaction of the nitrile. | Ensure a sufficient excess of hydroxylamine and base are used. Confirm that the reaction has gone to completion via TLC before workup. The reaction can be sensitive to the electronic nature of the nitrile. | [3] |

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

physicochemical properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodology, and potential applications of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the characterization and strategic importance of this heterocyclic compound. We will delve into its molecular profile, provide a robust, detailed protocol for its synthesis and characterization, and discuss its therapeutic potential based on the well-documented biological activities of its structural class.

Introduction & Strategic Significance

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its unique electronic properties and metabolic stability.[1] Unlike esters or amides, the oxadiazole core is resistant to hydrolysis by common metabolic enzymes, making it an ideal surrogate to improve the durability and oral bioavailability of drug candidates. Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties.[1][2]

5-Propyl-3-p-tolyl-1,2,4-oxadiazole (Figure 1) is a specific analogue within this class, featuring a p-tolyl group at the 3-position and a propyl group at the 5-position. This substitution pattern provides a balance of aromatic and aliphatic character, influencing its solubility, lipophilicity, and potential interactions with biological targets. Understanding the physicochemical nature of this molecule is the first critical step in evaluating its potential as a lead compound in drug discovery programs.

Figure 1: Chemical Structure of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

A 2D representation of the title compound's molecular structure.

Molecular & Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its behavior in biological systems, its formulation possibilities, and its stability.

Key Identifiers

The following table summarizes the core identification information for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-Propyl-3-(4-methylphenyl)-1,2,4-oxadiazole | P&S Chemicals |

| CAS Number | 182295-26-7 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O | [3] |

| Molecular Weight | 202.26 g/mol | PubChem |

Physicochemical Properties

| Property | Predicted / Estimated Value | Justification / Methodology |

| Physical State | White to off-white solid | Based on analogous 3,5-disubstituted 1,2,4-oxadiazoles. |

| Melting Point | Not available | |

| Boiling Point | > 300 °C (Predicted) | Estimated based on high molecular weight and aromatic structure. |

| Aqueous Solubility | Poor | Aromatic heterocycles of this nature are typically sparingly soluble in water. |

| Organic Solubility | Soluble | Expected to be soluble in common organic solvents like DCM, EtOAc, MeOH, and DMSO. |

| logP (Octanol/Water) | ~3.5 - 4.0 (Predicted) | Calculated using various online algorithms (e.g., XLogP3). Indicates high lipophilicity. |

| pKa | ~1.5 - 2.5 (Predicted) | The oxadiazole ring nitrogens are weakly basic due to electron delocalization within the aromatic system. |

Note: Predicted values should be used as a guideline and confirmed experimentally.

Synthesis & Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field in organic chemistry. The most reliable and common approach involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative. This ensures high regioselectivity and generally good yields.

Synthetic Strategy & Causality

The chosen synthetic route proceeds in two primary stages (Figure 2).

-

Formation of the Amidoxime: The synthesis begins with the conversion of a nitrile (p-tolunitrile) into the corresponding amidoxime (p-tolylamidoxime). This is a crucial step as the amidoxime provides the N-C-N backbone required for the 3-substituted portion of the heterocycle. The reaction with hydroxylamine is robust and a standard procedure for generating this key intermediate.

-

Acylation and Cyclodehydration: The p-tolylamidoxime is then acylated with an appropriate acylating agent, in this case, butyryl chloride, to introduce the propyl group. The resulting O-acyl amidoxime intermediate is unstable and readily undergoes thermal or base-catalyzed cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using a base like pyridine not only scavenges the HCl byproduct but also catalyzes the final ring-closing step.

Figure 2: General Synthetic Workflow

A simplified diagram of the two-stage synthesis protocol.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar analogue, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[4]

Step 1: Synthesis of 4-methylbenzamidoxime (p-tolylamidoxime)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-tolunitrile (10.0 g, 85.4 mmol), hydroxylamine hydrochloride (7.12 g, 102.5 mmol), and ethanol (100 mL).

-

Reaction: To the stirring suspension, add a solution of sodium hydroxide (4.10 g, 102.5 mmol) in water (20 mL) dropwise. The choice of a mixed ethanol/water solvent system ensures the solubility of both organic and inorganic reagents.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.

-

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue, which may cause the product to precipitate.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

-

Reagent Preparation: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 4-methylbenzamidoxime (5.0 g, 33.3 mmol) in anhydrous pyridine (30 mL). Cool the solution to 0 °C in an ice bath. Pyridine serves as both the solvent and the acid scavenger.

-

Acylation: Add butyryl chloride (3.9 g, 36.6 mmol) dropwise to the cold, stirring solution. The dropwise addition at 0 °C is critical to control the exothermic reaction between the acyl chloride and the amidoxime.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cyclization: Heat the mixture to 80 °C for 2 hours to ensure complete cyclodehydration of the intermediate to the final oxadiazole product.

-

Work-up: Cool the reaction mixture and pour it into 150 mL of ice-cold 1M HCl to neutralize the pyridine. This will likely form a precipitate or an oil.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white solid or oil.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. Based on the structure and data from analogous compounds[4], the following spectral characteristics are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

Propyl Group: A triplet at ~1.0 ppm (3H, -CH₃), a sextet at ~1.8 ppm (2H, -CH₂-), and a triplet at ~2.9 ppm (2H, -CH₂- attached to C5).

-

Tolyl Group: A singlet at ~2.4 ppm (3H, Ar-CH₃) and two doublets in the aromatic region, ~7.3 ppm and ~7.9 ppm (2H each, AA'BB' system).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Propyl Group: Signals at ~13 ppm (-CH₃), ~20 ppm (-CH₂-), and ~28 ppm (-CH₂- attached to C5).

-

Tolyl Group: A signal at ~21.5 ppm (Ar-CH₃), and aromatic signals between ~124-142 ppm.

-

Oxadiazole Ring: Two quaternary carbon signals at ~168 ppm (C3) and ~178 ppm (C5).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z = 203.12.

-

Potential Applications in Drug Discovery

The structural features of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole make it an intriguing candidate for further investigation.

-

Bioisosterism: As a metabolically robust bioisostere of an ester or amide, it can be incorporated into known pharmacophores to block hydrolysis, potentially increasing the half-life and oral bioavailability of a parent drug.[1]

-

Lipophilicity and Permeability: With a predicted logP value in the range of 3.5-4.0, the compound is highly lipophilic. This suggests it will likely have good membrane permeability, a key attribute for oral drug absorption and for crossing the blood-brain barrier.

-

Therapeutic Targets: Given the broad activity of the 1,2,4-oxadiazole class, this compound could be screened against a wide array of targets. The literature suggests high potential in oncology, inflammation, and neuroscience.[1][2] For example, various 1,2,4-oxadiazole derivatives have shown potent activity as agonists for muscarinic receptors and as anticancer agents.[5]

This molecule serves as an excellent starting point or fragment for library synthesis. Modification of the propyl and tolyl groups can be used to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.

References

-

P&S Chemicals. Product information, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. [Link]

-

Vasilyev, A., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health (NIH). [Link]

-

ResearchGate. Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al.. [Link]

-

Lacerda, D. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]

-

Vinaya, K., et al. (2019). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. [Link]

-

XiXisys. GHS rev.9 SDS for CAS: 182295-26-7. [Link]

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate. [Link]

-

2a biotech. Product Detail for 5-PROPYL-3-(P-TOLYL)-1,2,4-OXADIAZOLE. [Link]

-

Piotrowska-Kempisty, H., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). [Link]

-

PubChem. PubChem Database. [Link]

-

Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]

-

Kumar, A. K., et al. (2014). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Ejaz, A., et al. (2022). Assessing p-tolyloxy-1,3,4-oxadiazole acetamides as lipoxygenase inhibitors assisted by in vitro and in silico studies. National Institutes of Health (NIH). [Link]

-

Khatkar, P., et al. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. ResearchGate. [Link]

-

A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-Masoudi, W. A., et al. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Gałuszka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Molecularinfo. Cas Number 182295-26-7 | 5-PROPYL-3-(P-TOLYL)-1,2,4-OXADIAZOLE. [Link]

-

Lacerda, D. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]

-

Musumeci, F., et al. (2022). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. MDPI. [Link]

-

Zhang, M., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health (NIH). [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Pyrrolidino Protonitazene | C23H28N4O3 | CID 168322728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Propyl-3-p-tolyl-1,2,4-oxadiazole (CAS Number: 182295-26-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This is partly attributable to its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. While extensive research on this particular molecule is not widely published, this document consolidates information on its synthesis, characterization, and potential biological relevance by drawing upon established knowledge of the 1,2,4-oxadiazole class. Detailed experimental protocols, predicted physicochemical properties, and discussions on potential mechanisms of action are presented to support further research and development efforts.

Physicochemical and Predicted Properties

A summary of the known and predicted properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole is provided below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.

| Property | Value | Source |

| CAS Number | 182295-26-7 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O | [3] |

| Molecular Weight | 202.3 g/mol | [3] |

| Predicted LogP | 2.73–3.23 | [4] |

| Predicted Oral Bioavailability | Good | [1][4] |

| Lipinski's Rule of 5 | Compliant | [4][5] |

Synthesis and Characterization

The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is through the cyclization of an amidoxime with an acylating agent, such as an acyl chloride.[6][7] This approach offers high yields and regioselectivity.

Synthetic Pathway

The synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole proceeds in two primary steps: the formation of the p-tolyl-amidoxime precursor, followed by its reaction with butyryl chloride.

Caption: Synthetic route to 5-Propyl-3-p-tolyl-1,2,4-oxadiazole.

Detailed Experimental Protocols

Step 1: Synthesis of N'-hydroxy-4-methylbenzimidamide (p-tolyl-amidoxime)

This procedure is adapted from standard methods for amidoxime synthesis from nitriles.[8][9]

-

To a solution of p-tolunitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude amidoxime.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N'-hydroxy-4-methylbenzimidamide as a white solid.

Step 2: Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

This protocol is based on the general reaction of amidoximes with acyl chlorides.[7]

-

Dissolve N'-hydroxy-4-methylbenzimidamide (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution. The use of an acyl chloride is a common and effective method for this transformation.[10]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction proceeds via an unstable O-acylamidoxime intermediate.

-

Heat the reaction mixture to reflux for 2-6 hours to facilitate the cyclization to the 1,2,4-oxadiazole ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture and pour it into cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Propyl-3-p-tolyl-1,2,4-oxadiazole.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic methods.[6][11]

-

¹H NMR: Expected signals would include aromatic protons from the p-tolyl group, a singlet for the methyl group on the tolyl ring, and signals corresponding to the propyl chain (a triplet for the terminal methyl and two multiplets for the methylene groups).

-

¹³C NMR: Aromatic carbons, the methyl carbon of the tolyl group, and the three carbons of the propyl chain are expected. The two carbons of the oxadiazole ring will appear at characteristic downfield shifts.

-

FT-IR: Characteristic peaks would include C=N stretching of the oxadiazole ring and C-H stretching from the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (202.3 g/mol ) should be observed.

Potential Biological Activity and Mechanism of Action

The 1,2,4-oxadiazole nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][8][12]

Potential Therapeutic Targets

-

Anticancer: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][11][13] The presence of the p-tolyl group in some molecules has been associated with lipoxygenase inhibition, an enzyme implicated in inflammation and cancer.[14]

-

Neurodegenerative Diseases: Certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes relevant to the pathology of Alzheimer's and Parkinson's diseases, respectively.[12][15]

-

Antimicrobial: The 1,2,4-oxadiazole ring is present in some compounds with antibacterial and antifungal properties.[16]

-

Nematicidal: Some 1,2,4-oxadiazole derivatives have shown potent activity against plant-parasitic nematodes, potentially by affecting acetylcholine receptors.[17]

Hypothetical Mechanism of Action: Kinase Inhibition Pathway

Given the prevalence of kinase inhibitors among anticancer drugs and the presence of the 1,2,4-oxadiazole scaffold in some of these agents, a plausible mechanism of action for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole could involve the inhibition of a signaling pathway critical for cancer cell proliferation, such as the EGFR pathway.[18]

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

Applications in Drug Discovery

The favorable physicochemical properties of the 1,2,4-oxadiazole ring make it an attractive scaffold in drug design.[1]

-

Scaffold Hopping and Bioisosterism: The 1,2,4-oxadiazole ring can serve as a metabolically stable replacement for ester and amide groups, potentially improving the pharmacokinetic profile of a lead compound.

-

Combinatorial Chemistry: The straightforward synthesis of 3,5-disubstituted 1,2,4-oxadiazoles allows for the rapid generation of compound libraries with diverse substitutions at the 3- and 5-positions for structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound and its precursors in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Acyl chlorides require storage under inert atmosphere and away from moisture.[19][20]

-

Spill and Disposal: In case of a spill, follow standard laboratory procedures for chemical cleanup. Dispose of waste in accordance with local regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. "Synthesis, spectral characterization, and biological studies of 3,5-di" by TUĞÇE ÖZYAZICI, FİKRETTİN ŞAHİN et al. [journals.tubitak.gov.tr]

- 12. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing p-tolyloxy-1,3,4-oxadiazole acetamides as lipoxygenase inhibitors assisted by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3, 5-disubstituted 1,2,4- oxadiazole: A potent inhibitor of Mycolic acid synthesis | Open Access Research Journal of Science and Technology [oarjst.com]

- 17. mdpi.com [mdpi.com]

- 18. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. nbinno.com [nbinno.com]

- 21. fishersci.com [fishersci.com]

- 22. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

biological activity of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole Derivatives

Executive Summary

The 1,2,4-oxadiazole nucleus is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its utility as a bioisostere for amide and ester groups enhances its potential for forming specific hydrogen bond interactions, often leading to improved metabolic stability and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of a specific subclass: 5-Propyl-3-p-tolyl-1,2,4-oxadiazole derivatives. Drawing upon extensive research into the broader family of 3,5-disubstituted-1,2,4-oxadiazoles, this document synthesizes current knowledge to provide field-proven insights for researchers, scientists, and drug development professionals. We will explore the compelling anticonvulsant, antimicrobial, and anticancer activities associated with this structural motif, detailing the underlying mechanisms of action, robust experimental protocols for evaluation, and critical structure-activity relationships that guide future discovery efforts.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1] Its structural rigidity and electronic properties make it an excellent scaffold for developing targeted therapeutic agents. The ability of the 1,2,4-oxadiazole ring to act as a bioisosteric replacement for less stable ester and amide functionalities is a key advantage, often conferring enhanced resistance to hydrolytic degradation and improving oral bioavailability.[1] The specific substitution pattern at the 3- and 5-positions dramatically influences the molecule's biological profile, allowing for fine-tuning of its activity and selectivity. The 3-p-tolyl group provides a defined hydrophobic region, while the 5-propyl substituent introduces an alkyl chain that can impact lipophilicity and binding interactions.

Synthesis and Characterization

The construction of the 3,5-disubstituted-1,2,4-oxadiazole core is a well-established process in synthetic chemistry. The most prevalent and reliable method involves the reaction of an amidoxime with a carboxylic acid derivative.

General Synthetic Route

The primary pathway involves a two-step process. First, a nitrile (e.g., p-tolunitrile) is converted to its corresponding amidoxime. This intermediate is then acylated and cyclized with a suitable acylating agent, such as an acyl chloride or anhydride (e.g., butyryl chloride), to yield the final 1,2,4-oxadiazole ring.[1][2] This method offers high yields and a straightforward purification process.

Caption: General synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole.

Detailed Experimental Protocol: Synthesis

-

Amidoxime Formation: To a solution of p-tolunitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added. The mixture is refluxed for 12-24 hours until thin-layer chromatography (TLC) indicates the consumption of the starting nitrile. The solvent is evaporated, and the resulting solid p-tolyl-amidoxime is purified by recrystallization.

-

Cyclization: The purified p-tolyl-amidoxime is dissolved in a suitable solvent like pyridine or tetrahydrofuran (THF). The solution is cooled in an ice bath, and butyryl chloride is added dropwise. The reaction is then heated to reflux for 4-8 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is washed thoroughly with water and purified using column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 5-Propyl-3-p-tolyl-1,2,4-oxadiazole derivative.

-

Characterization: The final compound's structure is confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to ensure its identity and purity.[3][4][5]

Biological Activity Profile

Derivatives of the 1,2,4-oxadiazole class exhibit a remarkable range of biological activities. The specific 5-Propyl-3-p-tolyl substitution pattern is predicted to confer significant activity in several key therapeutic areas, most notably as an anticonvulsant agent.

Anticonvulsant Activity

Epilepsy is a widespread neurological disorder affecting millions globally, and the search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[6] Numerous 3- and 5-aryl-1,2,4-oxadiazole derivatives have demonstrated considerable anticonvulsant activity in preclinical models.[7]

Mechanism of Action: The anticonvulsant effect of many 1,2,4-oxadiazole derivatives is linked to their ability to modulate the GABAergic system.[7] Specifically, they can act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory neurotransmission in the brain without directly interacting with the benzodiazepine binding site.[7] This mechanism is crucial as it suggests a lower potential for the tolerance and dependence issues associated with benzodiazepines.[8] Another potential mechanism involves the inhibition of voltage-gated ion channels, which helps to stabilize neuronal membranes and prevent the rapid, aberrant firing characteristic of seizures.[9][10]

Caption: GABAergic modulation pathway for anticonvulsant activity.

In Vivo Evaluation: A compound's anticonvulsant potential is assessed using a validated, tiered screening approach. This ensures that both the efficacy and the safety profile are rigorously evaluated.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 1,3,4, Oxadiazole Compound A3 Provides Robust Protection Against PTZ-Induced Neuroinflammation and Oxidative Stress by Regulating Nrf2-Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]

An In-depth Technical Guide to the Mechanism of Action of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole: A Guided Exploration Based on the 1,2,4-Oxadiazole Scaffold

This guide provides a comprehensive technical overview of the potential mechanism of action of the novel compound, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. While direct, extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge surrounding the 1,2,4-oxadiazole scaffold to propose a well-grounded hypothesis of its biological activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structure has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties, often serving as a metabolically stable replacement for ester or amide functionalities in pharmacologically active molecules.[1][2][3] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring contributes to its favorable pharmacokinetic profiles.[4]

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective applications.[5][6][7] This versatility underscores the importance of understanding the structure-activity relationships that govern the diverse mechanisms of action within this class of compounds.

Chemical Profile of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

| Property | Value | Source |

| CAS Number | 182295-26-7 | [8] |

| Molecular Formula | C₁₂H₁₄N₂O | [8] |

| Molecular Weight | 202.3 g/mol | [8] |

| IUPAC Name | 5-Propyl-3-(p-tolyl)-1,2,4-oxadiazole | [9] |

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the extensive literature on 1,2,4-oxadiazole derivatives, the mechanism of action for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole can be hypothesized by examining the known targets of structurally similar compounds. The key substituents, a propyl group at the 5-position and a p-tolyl group at the 3-position, will influence the molecule's steric and electronic properties, thereby determining its binding affinity for specific biological targets.

Enzyme Inhibition: A Prominent Mode of Action

A significant number of 1,2,4-oxadiazole derivatives exert their effects through the inhibition of key enzymes.

-

Histone Deacetylase (HDAC) Inhibition: Certain 1,2,4-oxadiazole hydroxamate-based derivatives have been identified as HDAC inhibitors, a class of enzymes crucial in epigenetic regulation and a validated target in oncology.[1][10]

-

Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, 1,2,4-oxadiazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] The inhibition of these enzymes increases the levels of neurotransmitters in the brain.

-

Light-Dependent Protochlorophyllide Oxidoreductase (LPOR) Inhibition: Recent studies have explored 1,2,4-oxadiazole compounds as inhibitors of LPOR, an enzyme essential for chlorophyll biosynthesis in plants, highlighting their potential as novel herbicides.[11]

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Novel N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been synthesized as selective inhibitors of GSK-3β kinase, a key target in various diseases including bipolar disorder and Alzheimer's disease.[12]

The p-tolyl group in 5-Propyl-3-p-tolyl-1,2,4-oxadiazole could facilitate π-π stacking interactions within the active site of target enzymes, a common binding motif for aromatic compounds. The propyl group provides a flexible hydrophobic chain that can fit into specific pockets of the enzyme.

Receptor Modulation: Interacting with Cellular Signaling

1,2,4-oxadiazole derivatives have also been shown to modulate the activity of various receptors.

-

Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulation: A series of 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the mGlu4 receptor, which is a promising target for the treatment of psychosis and anxiety.[13]

-

Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonism: 3,5-diphenyl-1,2,4-oxadiazole-based compounds have been identified as potent agonists of the S1P1 receptor, which is involved in lymphocyte trafficking and has implications for autoimmune diseases.[14]

The overall lipophilicity and shape of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole will be critical in determining its ability to bind to and modulate the function of specific receptors.

Experimental Workflows for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, a systematic experimental approach is required.

Target Identification and Validation

The initial step involves identifying the potential molecular targets of the compound.

-

In Silico Screening: Molecular docking studies can be performed to predict the binding affinity of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole against a panel of known biological targets, particularly those enzymes and receptors known to interact with other 1,2,4-oxadiazole derivatives.[15][16]

-

Broad-Spectrum Screening: The compound can be screened against a large panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes to identify potential "hits."

In Vitro Characterization

Once potential targets are identified, in vitro assays are crucial for validation and characterization.

-

Enzyme Inhibition Assays: Standard enzymatic assays should be conducted to determine the inhibitory potency (IC₅₀) of the compound against the identified enzyme targets.[11][17]

-

Receptor Binding Assays: Radioligand binding assays or functional assays (e.g., measuring second messenger levels) can be used to determine the affinity (Kᵢ) and efficacy (EC₅₀ or IC₅₀) of the compound at the identified receptor targets.[13]

Cellular Assays

Cell-based assays are necessary to confirm the biological activity of the compound in a more physiological context.

-

Cytotoxicity Assays: The antiproliferative activity of the compound can be evaluated against a panel of human cancer cell lines to assess its potential as an anticancer agent.[4][10]

-

Signaling Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to investigate the effect of the compound on specific intracellular signaling pathways downstream of its molecular target.

Experimental Protocol: A Representative Enzyme Inhibition Assay (AChE)

-

Preparation of Reagents:

-

Prepare a stock solution of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate ATCI and the chromogen DTNB.

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Visualizing Potential Pathways and Workflows

Diagram 1: Generalised Signaling Pathway for Enzyme Inhibition

Caption: A diagram illustrating the inhibitory effect of the compound on a target enzyme.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Caption: A flowchart of the experimental steps to determine the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole remains to be fully elucidated, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong foundation for targeted investigation. The structural features of this compound suggest that it is likely to function as an enzyme inhibitor or a receptor modulator. Future research should focus on the systematic experimental workflows outlined in this guide to identify its specific molecular targets and unravel its therapeutic potential. The versatility of the 1,2,4-oxadiazole core continues to make it a highly promising scaffold in the ongoing quest for novel therapeutic agents.[5]

References

- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025-08-04).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PubMed Central. (2024-07-13).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. (2020-05-29).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08).

- 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | CAS 182295-26-7 | SCBT. Santa Cruz Biotechnology.

- Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - ResearchGate. (2024-11-04).

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (2022).

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.

- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. PMC - NIH. (2025-10-03).

- Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors. PubMed.

- Products - 2a biotech.

- 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. MDPI.

- 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. PMC - NIH.

- 5-p-Tolyl-1,3,4-oxadiazol-2-ol AldrichCPR. Sigma-Aldrich.

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. (2021-05-04).

- (PDF) In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. ResearchGate. (2024-05-13). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEVFPGD8jcvOqWDk517SvpoYFCb3fmduj6nlcrulo9UiJOxqZiGH1mNv4z6qJsWl86Z71P-ZQrtsBDaVXxUiZSAzK7lqI_1Z8XzFK0aA0_7z_zCpmDQ4mpvL5swccFsmP382LgzBETFneO-YrNbZOP6dNMQ-u1KyNo-lNWMGj4xCb4palSt_1b-hMheCfalFl3u2Wqllg8LrAA_XfjdBIfHvCfdyqmcoHCG8iDLudRbDuSnYbvXmaZKh5TsepF0M_0O_ZiMFuwEdQp_lKiybpFOo_x-4Wd_u07SLBHBS6Cpc6oz-JtbsAM9IKttXyxpE8=

- New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. PubMed.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.

- #98 In-silico studies of some novel 1,3,4-oxadizole derivatives against the NNIBP of HIV-1RT. (2022-07-20).

- In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot | International Journal of Pharmacognosy and Chemistry. (2024-05-17). Available from: https://vertexaisearch.cloud.google.

- 5-PROPYL-3-P-TOLYL-1,2,4-OXADIAZOLE (CAS No. 182295-26-7) Suppliers.

- 182295-26-7 | 5-Propyl-3-(p-tolyl)-1,2,4-oxadiazole. Aromsyn Co.,Ltd..

Sources

- 1. mdpi.com [mdpi.com]

- 2. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 5-PROPYL-3-P-TOLYL-1,2,4-OXADIAZOLE (CAS No. 182295-26-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. saapjournals.org [saapjournals.org]

- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. With a molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol , this molecule is of interest in medicinal chemistry and materials science.[1] This document synthesizes predicted and experimental data from analogous structures to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for researchers.

Introduction: The Significance of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a key pharmacophore in drug discovery, known for its bioisosteric properties that allow it to mimic other functional groups and enhance pharmacological activity.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel 1,2,4-oxadiazole derivatives like 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, ensuring the reliability of research and development efforts.

Molecular Structure and Predicted Spectroscopic Features

The structure of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, with its distinct propyl, p-tolyl, and oxadiazole moieties, gives rise to a unique spectroscopic fingerprint. Understanding the expected signals from each component is crucial for accurate data interpretation.

Caption: Molecular structure of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds. ¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

¹H NMR: Predicted Chemical Shifts and Coupling

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~ 0.9 - 1.0 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ |

| H-b | ~ 1.7 - 1.9 | Sextet (sxt) | 2H | -CH₂-CH₂ -CH₃ |

| H-c | ~ 2.9 - 3.1 | Triplet (t) | 2H | -CH₂ -CH₂-CH₃ |

| H-d | ~ 2.4 | Singlet (s) | 3H | Ar-CH₃ |

| H-e | ~ 7.2 - 7.3 | Doublet (d) | 2H | Aromatic (ortho to -CH₃) |

| H-f | ~ 7.9 - 8.0 | Doublet (d) | 2H | Aromatic (ortho to oxadiazole) |

Rationale:

-

The propyl group protons (a, b, c) will exhibit characteristic upfield signals with predictable splitting patterns due to spin-spin coupling with adjacent methylene groups.

-

The p-tolyl methyl protons (d) will appear as a singlet due to the absence of adjacent protons.

-

The aromatic protons (e, f) of the p-tolyl group will present as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxadiazole ring (f) are expected to be deshielded and resonate at a lower field compared to the protons ortho to the electron-donating methyl group (e).

¹³C NMR: Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~ 13 - 14 | -CH₂-CH₂-CH₃ |

| C-2 | ~ 21 - 22 | Ar-CH₃ |

| C-3 | ~ 28 - 29 | -CH₂-CH₂ -CH₃ |

| C-4 | ~ 30 - 31 | -CH₂ -CH₂-CH₃ |

| C-5 | ~ 126 - 127 | Aromatic CH (ortho to oxadiazole) |

| C-6 | ~ 129 - 130 | Aromatic CH (ortho to -CH₃) |

| C-7 | ~ 124 - 125 | Aromatic C (ipso- to oxadiazole) |

| C-8 | ~ 142 - 143 | Aromatic C (ipso- to -CH₃) |

| C-9 | ~ 168 - 169 | Oxadiazole C-3 |

| C-10 | ~ 175 - 176 | Oxadiazole C-5 |

Rationale:

-

The aliphatic carbons of the propyl and methyl groups will appear in the upfield region of the spectrum.

-

The aromatic carbons will resonate in the range of 120-145 ppm.

-

The oxadiazole ring carbons (C-9 and C-10) are significantly deshielded due to the electronegativity of the nitrogen and oxygen atoms and will appear at the downfield end of the spectrum. Similar 3-aryl-1,2,4-oxadiazole systems show characteristic shifts in these regions.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer. Sample Preparation:

-

Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Use a salt plate (NaCl or KBr) for thin-film analysis. Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Absorption Bands

An experimental FTIR spectrum for a compound identified as 5-(N-PROPYL)-3-(PARA-TOLYL)-1,2,4-OXADIAZOLE is available and can be used as a reference.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch (propyl and methyl) |

| ~ 1610 - 1580 | Medium-Strong | C=N stretch (oxadiazole ring) |

| ~ 1500 - 1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1360 | Medium | C-O-C stretch (oxadiazole ring) |

| ~ 960 - 900 | Medium-Strong | N-O stretch (oxadiazole ring) |

| ~ 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Rationale:

-

The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

The characteristic stretches of the 1,2,4-oxadiazole ring, including C=N, C-O-C, and N-O vibrations, are expected in the fingerprint region.[7][8]

-

A strong band around 830 cm⁻¹ is a key indicator of the 1,4-disubstitution pattern of the p-tolyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce it directly for EI. Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500. Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30 - 300.

Predicted Mass Spectrum

| m/z | Predicted Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 203 | [M+H]⁺ (Protonated Molecule) |

| 173 | [M - C₂H₅]⁺ |

| 159 | [M - C₃H₇]⁺ |

| 117 | [p-tolyl-CN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Rationale:

-

The molecular ion peak ([M]⁺) is expected at m/z 202 in EI-MS, and the protonated molecule ([M+H]⁺) at m/z 203 in ESI-MS, confirming the molecular weight.

-

Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring and the substituent groups.[9]

-

Loss of the propyl group (C₃H₇) or an ethyl fragment (C₂H₅) from the molecular ion is a likely fragmentation pathway.

-

The formation of the stable tropylium ion at m/z 91 is a characteristic fragmentation of toluene-containing compounds. The p-tolyl nitrile cation at m/z 117 is also a plausible fragment.

Caption: Plausible MS fragmentation pathway for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, grounded in established spectroscopic principles and data from analogous structures. The presented protocols for data acquisition and the logical framework for interpretation offer a robust system for the characterization of this and related compounds. By understanding the expected spectroscopic features, researchers can confidently identify and verify the structure of synthesized 1,2,4-oxadiazole derivatives, facilitating advancements in medicinal chemistry and materials science.

References

- FTIR of 5-(N-PROPYL)-3-(PARA-TOLYL)-1,2,4-OXADIAZOLE.

- 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | CAS 182295-26-7 | SCBT. Santa Cruz Biotechnology.

-

Synthesis and Screening of New[6][7][10]Oxadiazole,[1][6][7]Triazole, and[1][6][7]Triazolo[4,3-b][1][6][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Available from:

- FTIR spectra of the three oxadiazole derivatives. ResearchGate.

- Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - ResearchGate.

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate.

- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health.

- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. National Institutes of Health.

- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health.

Sources

- 1. scbt.com [scbt.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

potential therapeutic targets of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

An Investigative Guide to the Potential Therapeutic Targets of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole: A Scaffold-Based Approach

Abstract

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. While the broader class of 1,2,4-oxadiazole derivatives has been extensively studied, the specific compound 5-Propyl-3-p-tolyl-1,2,4-oxadiazole remains largely uncharacterized in the scientific literature. This guide, therefore, serves not as a review of existing data, but as an investigative roadmap for researchers and drug development professionals. We will leverage a scaffold-based approach to hypothesize potential therapeutic targets by analyzing structure-activity relationships of analogous compounds. This document outlines a rational, multi-phase experimental workflow, from initial target-agnostic phenotypic screening to specific target deconvolution and validation, providing detailed protocols and the scientific rationale behind them. The ultimate objective is to equip research teams with a comprehensive strategy to systematically uncover and validate the therapeutic potential of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole.

Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Its prominence stems from a combination of metabolic stability and its utility as a bioisostere—a chemical substitute that can mimic the steric and electronic properties of less stable functional groups like esters and amides, thereby improving a drug candidate's pharmacokinetic profile.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives across a vast landscape of diseases.

Broad Biological Activity of the 1,2,4-Oxadiazole Core

Compounds built upon the 1,2,4-oxadiazole scaffold have demonstrated a remarkable diversity of pharmacological activities.[3][4] Documented biological effects include:

-

Anticancer: Induction of apoptosis and inhibition of key cancer-related proteins.[1][5]

-

Neuropharmacological: Agonism of muscarinic receptors and antagonism of serotonin (5-HT) and histamine (H3) receptors.[3][5]

-

Anti-Alzheimer's: Inhibition of critical enzymes such as acetylcholinesterase (AChE).[6]

-

Anti-inflammatory: Modulation of inflammatory pathways, including potential inhibition of cyclooxygenase-2 (COX-2).[6][7]

-

Antiviral: Inhibition of viral enzymes like the SARS-CoV-2 papain-like protease (PLpro).[8]

Profile of the Target Compound: 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

The specific molecule of interest, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, is a distinct entity within this broader class. Its structure is defined by the attachment of a propyl group at the 5-position and a p-tolyl (para-methylphenyl) group at the 3-position of the 1,2,4-oxadiazole ring.

| Property | Value |

| IUPAC Name | 5-Propyl-3-(4-methylphenyl)-1,2,4-oxadiazole |

| CAS Number | 182295-26-7[9] |

| Molecular Formula | C₁₂H₁₄N₂O[9] |

| Molecular Weight | 202.25 g/mol [9] |

The presence of the lipophilic p-tolyl and propyl substituents suggests that the compound likely possesses good cell membrane permeability, a desirable trait for interacting with intracellular targets. These groups will define its specific interactions within biological binding pockets, differentiating its activity from other 1,2,4-oxadiazole analogs.

Hypothesis-Driven Target Identification

Given the absence of direct biological data for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, our initial strategy is to formulate hypotheses based on well-established targets of structurally related 3,5-disubstituted 1,2,4-oxadiazoles.

Potential as an Anticancer Agent

The 3,5-diarylsubstituted 1,2,4-oxadiazole motif is a known inducer of apoptosis.[4] The p-tolyl group in our target compound could facilitate interactions with hydrophobic pockets in various cancer-related proteins.

-

Hypothesized Targets:

-

Receptor Tyrosine Kinases (e.g., EGFR): Many kinase inhibitors feature aryl groups that occupy the ATP-binding pocket. The p-tolyl moiety could serve this function. Derivatives with similar structures have shown EGFR inhibitory activity.[10]

-

Tubulin: Some heterocyclic compounds disrupt microtubule dynamics. The overall shape and hydrophobicity of the molecule could favor binding to the colchicine-binding site on tubulin.[10]

-

Sphingosine-1-Phosphate (S1P) Receptors: 3,5-diphenyl-1,2,4-oxadiazole derivatives have been identified as potent agonists of the S1P1 receptor, which is implicated in cancer progression and angiogenesis.[5]

-

Potential in CNS Disorders

The 1,2,4-oxadiazole core is present in compounds designed to cross the blood-brain barrier and interact with neurological targets.

-

Hypothesized Targets:

-

Muscarinic Acetylcholine Receptors (mAChRs): Substituted 1,2,4-oxadiazoles have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are targets for cognitive disorders.

-

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, various 1,2,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of AChE.[6] The p-tolyl group could engage in π-π stacking interactions within the enzyme's active site gorge.

-

Monoamine Receptors (Serotonin/Dopamine): The scaffold has been used to develop antagonists for receptors like 5-HT3.[3]

-

Experimental Workflow for Target Discovery and Validation

A robust and unbiased approach is required to move from hypothesis to validated target. We propose a three-phase workflow designed to first identify a biological effect and then systematically deconstruct the underlying molecular mechanism.

Phase 1: Target-Agnostic Phenotypic Screening

The initial goal is to determine if the compound has any measurable biological activity in a disease-relevant context without pre-supposing a target. High-content cellular imaging is an ideal platform for this, as it provides an unbiased, multiparametric readout of cellular health and morphology.